2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane
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Overview
Description
2-Benzyl-6-phenyl-2,6-diazaspiro[33]heptane is a spirocyclic compound characterized by a unique structure that includes both benzyl and phenyl groups attached to a diazaspiro heptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane typically involves the reaction of benzylamine with phenylacetonitrile under specific conditions. The reaction proceeds through a series of steps, including cyclization and spiro formation, to yield the desired spirocyclic compound. Common reagents used in this synthesis include strong bases such as sodium hydride or potassium tert-butoxide, and the reaction is often carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Functionalized derivatives with various substituents.
Scientific Research Applications
2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to specific therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-2,6-diazaspiro[3.3]heptane
- 2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane
- Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hemioxalate
Uniqueness
2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C18H20N2 |
---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
6-benzyl-2-phenyl-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C18H20N2/c1-3-7-16(8-4-1)11-19-12-18(13-19)14-20(15-18)17-9-5-2-6-10-17/h1-10H,11-15H2 |
InChI Key |
JPBDIZZZEIEXLD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1CC3=CC=CC=C3)CN(C2)C4=CC=CC=C4 |
Origin of Product |
United States |
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